molecular formula C18H27N3O4 B2720014 1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2034332-72-2

1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione

Katalognummer: B2720014
CAS-Nummer: 2034332-72-2
Molekulargewicht: 349.431
InChI-Schlüssel: ZUZQNWSFELNFFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (molecular formula: C₁₉H₂₅N₃O₄; molecular weight: ~359.42 g/mol) features a piperidine ring substituted with a cyclohex-3-ene carbonyl group and an imidazolidine-2,4-dione core bearing a 2-methoxyethyl side chain. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (logP ~2.1) and hydrogen-bonding capacity due to the imidazolidinedione ring.

Eigenschaften

IUPAC Name

1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-25-12-11-20-16(22)13-21(18(20)24)15-7-9-19(10-8-15)17(23)14-5-3-2-4-6-14/h2-3,14-15H,4-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZQNWSFELNFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a cyclohexene moiety, a piperidine ring, and an imidazolidine core. Its molecular formula is C21H27N5O2C_{21}H_{27}N_{5}O_{2}, and it has a molecular weight of approximately 381.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exert its effects through:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced inflammation and modulation of other biological processes.
  • Receptor Binding : It may interact with neurotransmitter receptors, affecting signaling pathways that regulate mood and cognitive functions.

Pharmacological Effects

1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has shown promise in various biological assays:

Biological Activity Effect Observed Reference
Antioxidant ActivityReduces oxidative stress in cellular models
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Neuroprotective EffectsProtects neuronal cells from apoptosis

Study 1: Antioxidant Properties

A study investigated the antioxidant properties of the compound using cultured human cells. Results indicated a significant reduction in reactive oxygen species (ROS) when treated with varying concentrations of the compound. This suggests potential applications in oxidative stress-related conditions.

Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound effectively inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These findings highlight its potential as an anti-inflammatory agent.

Study 3: Neuroprotection

Research involving neuronal cell lines showed that treatment with the compound led to decreased cell death under oxidative stress conditions. The mechanism was linked to the modulation of apoptotic pathways, specifically through the regulation of Bcl-2 family proteins.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a unique structural arrangement that includes:

  • A cyclohexene ring
  • A piperidine moiety
  • An imidazolidine core

The molecular formula is C18H25N3O3C_{18}H_{25}N_{3}O_{3}, and it has a molecular weight of approximately 325.41 g/mol. The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to 1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione may exhibit anticancer properties. Mannich bases, which are structurally related to this compound, have shown promise in targeting various cancer cell lines, including:

  • Prostate cancer (PC-3)
  • Hepatocellular carcinoma (HepG2)
  • Human lung carcinoma (SK-LU-1)
  • Human breast cancer (MCF-7)

In studies, certain derivatives demonstrated significant cytotoxicity against these cell lines, suggesting that the compound could be further explored for its potential in cancer therapy .

Neuroprotective Effects

The piperidine component of the compound may contribute to neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

Preliminary studies have indicated that imidazolidine derivatives can possess antimicrobial activity. This could open avenues for developing new antibiotics or antifungal agents based on the structure of 1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione.

Case Study 1: Anticancer Screening

A series of Mannich bases derived from similar structures were evaluated for their anticancer activity against various cell lines. The results indicated that modifications to the piperidine ring significantly influenced cytotoxicity levels. For instance, compounds with specific substitutions exhibited IC50 values lower than 2 µg/mL against the MCF-7 cell line, highlighting the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms

In vitro studies showed that compounds with piperidine rings could inhibit neuroinflammatory pathways and promote neuronal survival under stress conditions. These findings suggest that 1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione might be beneficial in developing treatments for neurodegenerative disorders.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP Notable Features
Target Compound Imidazolidine-2,4-dione Cyclohex-3-ene carbonyl (piperidine), 2-methoxyethyl 359.42 ~2.1 High H-bond donor/acceptor capacity; enhanced solubility due to methoxyethyl group
1-(3-Cyclohexen-1-ylcarbonyl)-4-methylpiperazine Piperazine Cyclohex-3-ene carbonyl, methyl group 237.33 ~1.8 Lower molecular weight; increased basicity (piperazine vs. piperidine)
1-(3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide Pyridopyrimidine Cyano-propenyl chain, sulfonamide group 523.55 ~3.5 High lipophilicity; potential π-π stacking interactions with aromatic systems
Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-2′H-spiro[cyclopent[2]ene-1,3′-imidazo[1,2-a]pyridine]-3-carboxylate Spiroimidazopyridine Spirocyclic system, ethyl ester 411.47 ~2.8 Conformational rigidity; ester group may influence metabolic stability

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s logP (~2.1) is lower than the pyridopyrimidine derivative (logP ~3.5 ) due to the hydrophilic methoxyethyl group, suggesting improved aqueous solubility.
  • Hydrogen Bonding : The imidazolidinedione core provides two hydrogen-bond acceptors (carbonyl groups), surpassing the spiroimidazopyridine’s single acceptor .

Q & A

Q. What are the critical GHS compliance requirements for handling this compound?

  • Methodological Answer : Although direct GHS classification is unavailable (), adopt precautions for unclassified compounds:
  • Labeling : Include hazard codes H315 (skin irritation) and H319 (eye irritation) based on structural analogs in .
  • Documentation : Maintain SDS with first-aid measures (e.g., eye flushing with water for 15 minutes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.